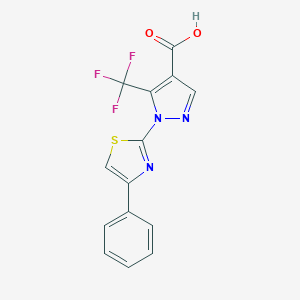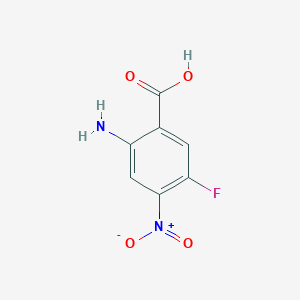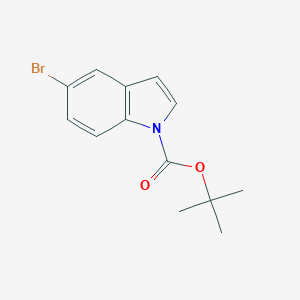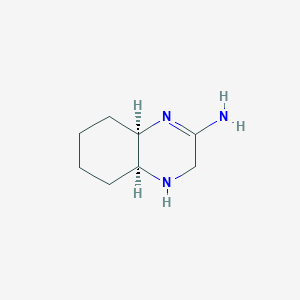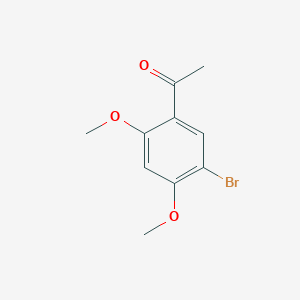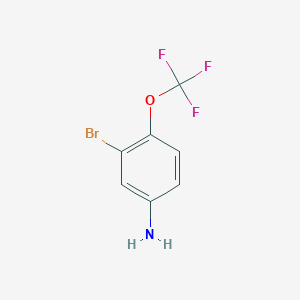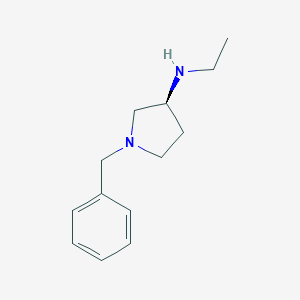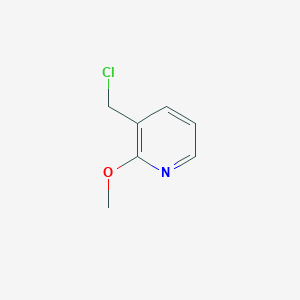![molecular formula C9H13NO B060421 1-[2-(Aminomethyl)phenyl]ethanol CAS No. 182963-65-1](/img/structure/B60421.png)
1-[2-(Aminomethyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Aminomethyl)phenyl]ethanol, also known as Phenylethanolamine, is a chemical compound with the molecular formula C8H11NO. It is a derivative of phenethylamine and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1-[2-(Aminomethyl)phenyl]ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including adrenergic and serotonergic receptor agonism, as well as monoamine oxidase inhibition. These activities make it a promising candidate for the treatment of a variety of conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The exact mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol is not fully understood. However, it is believed to act primarily through its agonism of adrenergic and serotonergic receptors. Additionally, it has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin.
Effets Biochimiques Et Physiologiques
1-[2-(Aminomethyl)phenyl]ethanol has a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood and energy levels. It has also been shown to increase heart rate and blood pressure, which can be beneficial in certain medical situations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(Aminomethyl)phenyl]ethanol in lab experiments is its relatively low cost and ease of synthesis. Additionally, its broad range of biological activities make it a versatile tool for studying a variety of physiological processes. However, one limitation is that its effects can be difficult to isolate and study in vivo due to its multiple mechanisms of action.
Orientations Futures
There are many potential future directions for research on 1-[2-(Aminomethyl)phenyl]ethanol. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand its mechanisms of action and how it interacts with other neurotransmitter systems in the brain. Finally, there is potential for the development of new drugs based on the structure of 1-[2-(Aminomethyl)phenyl]ethanol that could have even greater therapeutic potential.
Conclusion
1-[2-(Aminomethyl)phenyl]ethanol is a promising chemical compound with a variety of potential applications in scientific research. Its multiple biological activities make it a versatile tool for studying a variety of physiological processes, and its low cost and ease of synthesis make it an attractive option for researchers. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
1-[2-(Aminomethyl)phenyl]ethanol can be synthesized through a variety of methods. One common method involves the reduction of 1-[2-(Nitrophenyl)ethyl]amine using hydrogen gas and a palladium catalyst. Another method involves the reduction of 1-[2-(Bromophenyl)ethyl]amine using sodium borohydride. Both of these methods result in the formation of 1-[2-(Aminomethyl)phenyl]ethanol with high yields.
Propriétés
Numéro CAS |
182963-65-1 |
|---|---|
Nom du produit |
1-[2-(Aminomethyl)phenyl]ethanol |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-[2-(aminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |
Clé InChI |
KPURZDPKEGBNFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CN)O |
SMILES canonique |
CC(C1=CC=CC=C1CN)O |
Synonymes |
Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




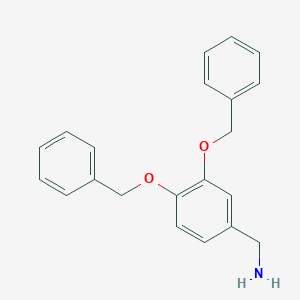



![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
